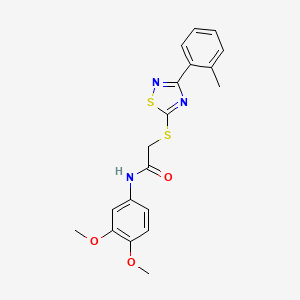
N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel compound belonging to the class of thiadiazole derivatives. It has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O4S2. The structure includes a thiadiazole ring and methoxyphenyl groups which contribute to its pharmacological profile. The presence of sulfur and nitrogen in the thiadiazole core enhances its reactivity and biological interactions.
Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C19H19N3O4S2 |
| Thiadiazole Ring | Contributes to diverse biological activities |
| Methoxy Substituents | Enhance solubility and bioactivity |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It suppresses pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses. This makes it a potential candidate for treating inflammatory diseases.
Anticancer Potential
The compound has also shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- HCT116 (colon cancer)
- H460 (lung cancer)
- MCF-7 (breast cancer)
The growth inhibition observed in these cell lines suggests that the compound may interfere with crucial cellular processes involved in cancer proliferation .
The mechanism by which this compound exerts its effects is multifaceted:
- Cytotoxicity : Induces apoptosis in cancer cells through the activation of caspases.
- Enzyme Inhibition : Targets specific enzymes associated with cancer progression, such as topoisomerase II and HDAC.
- Cytokine Modulation : Reduces levels of inflammatory cytokines which can promote tumor growth .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Cytotoxicity Study :
-
Anti-inflammatory Study :
- A study demonstrated that treatment with this compound significantly reduced TNF-α levels in LPS-stimulated macrophages.
- This suggests potential applications in managing conditions like rheumatoid arthritis.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, we can compare it with other similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-thioacetamide | Cytotoxicity via apoptosis | Moderate |
| 1,3,4-Oxadiazole Derivatives | Enzyme inhibition | High anticancer activity |
| Thiadiazole Derivatives | Anti-inflammatory and antimicrobial | Variable |
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-6-4-5-7-14(12)18-21-19(27-22-18)26-11-17(23)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIFWPRQRPFKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













